Cas no 1701793-85-2 (1-(2,2-difluoroethyl)pyrrolidine-3,4-diol)

1-(2,2-Difluoroethyl)pyrrolidine-3,4-diol is a fluorinated pyrrolidine derivative characterized by the presence of two hydroxyl groups at the 3- and 4-positions and a 2,2-difluoroethyl substituent on the nitrogen atom. This structure imparts unique physicochemical properties, including enhanced polarity and potential for hydrogen bonding, making it a valuable intermediate in medicinal chemistry and drug development. The difluoroethyl group may improve metabolic stability and bioavailability, while the diol functionality offers versatility for further synthetic modifications. Its well-defined stereochemistry and functional group arrangement make it suitable for applications in asymmetric synthesis and as a building block for biologically active compounds. The compound's stability under standard handling conditions ensures reliable performance in research and industrial settings.
1-(2,2-difluoroethyl)pyrrolidine-3,4-diol structure
1701793-85-2 structure
Product Name:1-(2,2-difluoroethyl)pyrrolidine-3,4-diol
CAS No:1701793-85-2
MF:C6H11F2NO2
MW:167.15384888649
MDL:MFCD30180692
CID:5240687
PubChem ID:106672206
Update Time:2026-03-08

1-(2,2-difluoroethyl)pyrrolidine-3,4-diol Chemical and Physical Properties

Names and Identifiers

    • 3,4-Pyrrolidinediol, 1-(2,2-difluoroethyl)-
    • 1-(2,2-difluoroethyl)pyrrolidine-3,4-diol
    • MDL: MFCD30180692
    • Inchi: 1S/C6H11F2NO2/c7-6(8)3-9-1-4(10)5(11)2-9/h4-6,10-11H,1-3H2
    • InChI Key: VCHJFTHAYVVEPI-UHFFFAOYSA-N
    • SMILES: N1(CC(F)F)CC(O)C(O)C1

1-(2,2-difluoroethyl)pyrrolidine-3,4-diol Pricemore >>

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Additional information on 1-(2,2-difluoroethyl)pyrrolidine-3,4-diol

Comprehensive Overview of 1-(2,2-Difluoroethyl)pyrrolidine-3,4-diol (CAS No. 1701793-85-2)

1-(2,2-Difluoroethyl)pyrrolidine-3,4-diol (CAS No. 1701793-85-2) is a fluorinated organic compound with a unique pyrrolidine-diol backbone. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its structural versatility and potential applications. The presence of the difluoroethyl group enhances its metabolic stability, making it a valuable intermediate in drug discovery. Researchers are particularly interested in its role as a building block for bioactive molecules, especially in the development of enzyme inhibitors and receptor modulators.

In recent years, the demand for fluorinated compounds like 1-(2,2-Difluoroethyl)pyrrolidine-3,4-diol has surged, driven by their ability to improve pharmacokinetic properties. This aligns with the growing trend of precision medicine and targeted drug delivery, topics frequently searched in scientific databases. The compound's pyrrolidine-diol core also offers opportunities in asymmetric synthesis, a hot topic in organic chemistry forums. Its potential applications extend to catalysis and material science, where fluorinated moieties are prized for their electron-withdrawing effects.

From an industrial perspective, CAS No. 1701793-85-2 is often discussed in the context of green chemistry and sustainable synthesis. Environmental concerns have led to increased searches for eco-friendly fluorination methods, and this compound's efficient synthetic routes are of particular interest. Analytical techniques such as NMR spectroscopy and HPLC purity testing are critical for its characterization, reflecting common queries in analytical chemistry communities.

The compound's nomenclature—1-(2,2-Difluoroethyl)pyrrolidine-3,4-diol—highlights its IUPAC-compliant naming convention, a frequent search topic among chemistry students. Its molecular weight and logP value are also key data points for researchers optimizing drug-like properties. Notably, the difluoroethyl substituent contributes to its lipophilicity, a trending subject in medicinal chemistry optimization discussions.

In summary, 1-(2,2-Difluoroethyl)pyrrolidine-3,4-diol (CAS No. 1701793-85-2) represents a compelling case study in modern chemical research. Its intersection with fluorine chemistry, drug design, and sustainable practices ensures its relevance in both academic and industrial settings. As AI-driven molecular modeling gains traction, this compound's structural features may further unlock innovative applications in computational chemistry and virtual screening platforms.

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